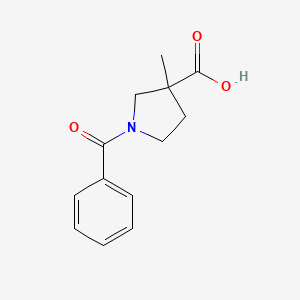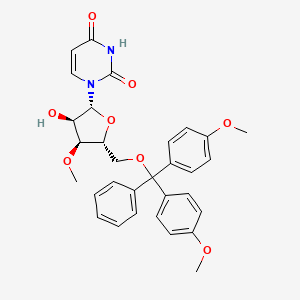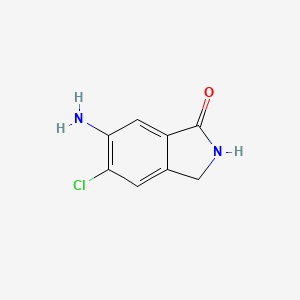
6-Amino-5-chloro-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-chloro-1-isoindolinone is a heterocyclic compound that features an isoindolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and chloro substituents on the isoindolinone ring makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-1-isoindolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ammonia or an amine source, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-5-chloro-1-isoindolinone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The scalability of the synthetic route is crucial for industrial applications, and methods such as high-pressure hydrogenation may be employed for efficient reduction of the nitro group.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-chloro-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated isoindolinone.
Substitution: Formation of various substituted isoindolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-5-chloro-1-isoindolinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Amino-5-chloro-1-isoindolinone exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-isoindolinone: Lacks the amino group, making it less versatile for certain synthetic applications.
6-Amino-1-isoindolinone:
5,6-Dichloro-1-isoindolinone: Contains an additional chloro group, which can influence its chemical properties and reactivity.
Uniqueness
6-Amino-5-chloro-1-isoindolinone is unique due to the presence of both amino and chloro substituents on the isoindolinone ring
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-amino-5-chloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3,10H2,(H,11,12) |
Clé InChI |
NHUAOBIEFUMPMC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2C(=O)N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


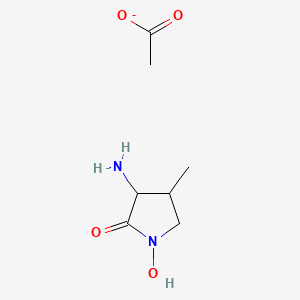

![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
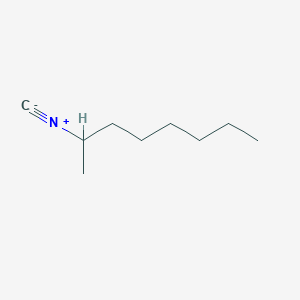

![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)

![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
